Boc-(phe-phe)4-och3

Description

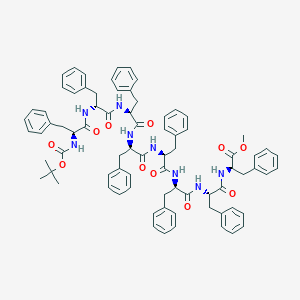

Structure

2D Structure

Properties

CAS No. |

123218-80-4 |

|---|---|

Molecular Formula |

C78H84N8O11 |

Molecular Weight |

1309.5 g/mol |

IUPAC Name |

methyl (2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C78H84N8O11/c1-78(2,3)97-77(95)86-67(51-59-41-25-11-26-42-59)75(93)84-65(49-57-37-21-9-22-38-57)73(91)82-63(47-55-33-17-7-18-34-55)71(89)80-61(45-53-29-13-5-14-30-53)69(87)79-62(46-54-31-15-6-16-32-54)70(88)81-64(48-56-35-19-8-20-36-56)72(90)83-66(50-58-39-23-10-24-40-58)74(92)85-68(76(94)96-4)52-60-43-27-12-28-44-60/h5-44,61-68H,45-52H2,1-4H3,(H,79,87)(H,80,89)(H,81,88)(H,82,91)(H,83,90)(H,84,93)(H,85,92)(H,86,95)/t61-,62+,63+,64-,65-,66+,67+,68-/m1/s1 |

InChI Key |

YFCOYYDBFABBNN-JZROATSGSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@H](CC8=CC=CC=C8)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |

sequence |

FFFFFFFF |

Synonyms |

Boc-(Phe-Phe)4-OCH3 tert-butyloxycarbonylphenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanine methyl este |

Origin of Product |

United States |

Molecular and Conformational Analysis of Boc Phe Phe 4 Och3

Primary Structure and Sequence Considerations

The primary structure of a peptide refers to the linear sequence of its amino acids. The compound Boc-(Phe-Phe)4-OCH3 is a synthetic oligopeptide characterized by a precisely defined sequence and terminal modifications.

The core of the molecule consists of a repeating dipeptide unit, (Phe-Phe), which is oligomerized four times. This results in an octapeptide with the sequence Phe-Phe-Phe-Phe-Phe-Phe-Phe-Phe. The amino acid involved is Phenylalanine (Phe), which possesses an aromatic phenyl group as its side chain. wikipedia.org

The peptide chain is flanked by protecting groups at both the N-terminus and the C-terminus:

N-Terminus: The amino group of the first phenylalanine residue is protected by a tert-Butyloxycarbonyl (Boc) group. The Boc group is a common protecting group in peptide synthesis, known for its bulk and hydrophobicity. ontosight.ai

The complete primary structure can thus be represented as: Boc-Phe-Phe-Phe-Phe-Phe-Phe-Phe-Phe-OCH3 . The analysis of such a sequence is fundamental to understanding its potential structure, function, and features. wikipedia.org The uniform, repeating nature of the phenylalanine residues suggests a propensity for self-assembly and the formation of regular secondary structures.

Secondary Structure Propensities of Oligophenylalanines

Oligophenylalanines, which are short chains of phenylalanine residues, exhibit distinct preferences for adopting specific secondary structures. These conformations are largely driven by the bulky, aromatic nature of the phenylalanine side chains.

Oligophenylalanines have a strong tendency to form beta-sheet (β-sheet) structures. This propensity is well-documented for phenylalanine residues within larger proteins and is a dominant characteristic of their oligomers.

Fundamental Structure: A β-sheet is a common secondary structure motif composed of individual polypeptide chains, known as β-strands, linked laterally by a network of hydrogen bonds between the N-H and C=O groups of the peptide backbone. wikipedia.orgditki.com These sheets can be arranged in a parallel or antiparallel fashion. ditki.com

Amino Acid Propensity: Large aromatic amino acids, including phenylalanine, are frequently found in the β-strands of protein structures. wikipedia.org

Aggregation and Fibrils: The self-assembly of oligophenylalanines often leads to the formation of highly ordered aggregates and fibrils, which are stabilized by extensive β-sheet structures. amazonaws.com In some cases, these β-sheets can stack into multilayers that feature alternating hydrophobic and hydrophilic interfaces, leading to exceptionally stable assemblies. nih.govnih.gov The formation of these ordered structures is a key area of interest in materials science and for understanding certain biological phenomena.

While β-sheets are a predominant motif for oligophenylalanines, other secondary structures such as helices and turns are also conformationally accessible.

Helical Structures: Oligopeptides can adopt various helical conformations. A notable example is the 3(10)-helix, which is defined by a repeating pattern of i → i+3 hydrogen bonds (a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'). nih.govexplorationpub.com This type of helix is often observed in short peptides and can act as an intermediate in the formation of the more common α-helix. explorationpub.com Studies have shown that oligopeptides with alternating D- and L-amino acids can form stable helices, highlighting the inherent ability of the peptide backbone to adopt such conformations. acs.org

Turn Conformations: Reverse turns are compact structures that cause a reversal in the direction of the polypeptide chain. They are critical elements for connecting other secondary structures like β-strands or helices. nih.gov The formation of turns can be influenced by specific amino acid sequences and by modifications to the peptide's termini. nih.gov For instance, studies of peptides with sequences designed to promote turns show they can exist in equilibrium with other structures like β-structures or the polyproline-II (PP-II) helix. nih.gov

Influence of End-Group Modifications on Oligomer Conformation (e.g., Boc, OCH3)

The terminal Boc and OCH3 groups are not merely inert protectors; they play an active role in dictating the conformational preferences of the oligophenylalanine chain.

It enhances solubility in non-polar, hydrophobic solvents, where intramolecular hydrogen bonding and specific folded structures are often favored. pnas.org

In aqueous or polar environments, the hydrophobic groups drive the peptide to fold in a way that sequesters the nonpolar side chains and end groups from the solvent.

The steric bulk of the Boc group can restrict the conformational freedom of the N-terminal phenylalanine residue, potentially nucleating a specific type of fold. osdd.net

Spectroscopic studies on various Boc-protected and esterified oligopeptides have confirmed their ability to adopt defined structures, such as β-turns and helices, depending on the solvent environment and the specific peptide sequence. nih.govnih.gov The presence of these end groups can also promote intermolecular association, leading to the formation of larger, ordered structures. pnas.org

Intramolecular Non-Covalent Interactions

The three-dimensional conformation of this compound is stabilized by a network of intramolecular non-covalent interactions. These forces, while individually weaker than covalent bonds, collectively define the peptide's preferred secondary structure. savemyexams.comaklectures.com

Hydrogen Bonding: This is the most critical interaction for defining canonical secondary structures. In a β-sheet conformation, hydrogen bonds would form between the backbone amide protons (N-H) and carbonyl oxygens (C=O) of adjacent, aligned peptide strands. ditki.comlibretexts.org In a helical fold, these bonds would form intramolecularly along the helical axis, such as the characteristic i → i+3 bonds of a 3(10)-helix. explorationpub.com

π-π Stacking: A significant stabilizing force in oligophenylalanines arises from the interaction between the aromatic phenyl rings of the phenylalanine side chains. These rings can stack on top of one another, creating favorable electrostatic interactions that are crucial for the stability of folded and aggregated structures. rsc.org

Van der Waals Forces: Also known as London dispersion forces, these are weak, transient attractions that occur between all atoms. savemyexams.com Due to the large number of atoms in the octapeptide and the extensive surface area of the eight phenyl groups, the cumulative effect of van der Waals forces is substantial in stabilizing the compact, folded structure. libretexts.org

Hydrophobic Interactions: The strong tendency of nonpolar groups to avoid contact with water is a major driving force for folding. The eight nonpolar phenyl side chains, along with the hydrophobic Boc and OCH3 terminal groups, will preferentially cluster together in a polar solvent, leading to the collapse of the peptide into a compact conformation. pnas.org

This interplay of non-covalent forces dictates the equilibrium between different possible conformations, such as β-sheets or helices, and stabilizes the final three-dimensional structure of the molecule. rsc.org

Compound Information Table

Supramolecular Self Assembly Mechanisms of Boc Phe Phe 4 Och3

Driving Forces for Self-Assembly

The self-assembly of peptide-based molecules is directed by a combination of interactions that includes aromatic stacking, hydrogen bonding, hydrophobic effects, electrostatic forces, and van der Waals forces. nih.govacs.org The specific structure of Boc-(Phe-Phe)4-OCH3, with its multiple aromatic side chains and peptide backbone, allows for a rich variety of these interactions to contribute to the formation of stable supramolecular structures.

A primary driving force for the self-assembly of this compound is the aromatic π–π stacking interaction between the phenyl rings of the eight phenylalanine residues. acs.org These non-covalent interactions occur between the π-orbitals of adjacent aromatic rings and are crucial for stabilizing the tertiary structures of proteins and driving molecular aggregation. nih.govacs.org The stacking can occur in several configurations, including face-to-face or edge-to-face arrangements. acs.org

In peptides rich in phenylalanine, such as the diphenylalanine (Phe-Phe) motif, π–π stacking provides a significant energetic contribution that thermodynamically favors the self-assembly process. nih.govacs.org It also imparts a specific directionality, guiding the molecules to align in an ordered fashion, which is essential for the formation of well-defined structures like amyloid fibrils. nih.gov For this compound, the presence of eight phenyl groups amplifies this effect, making π–π stacking a dominant factor in the formation of stable, organized aggregates. acs.orgmdpi.com

The peptide backbone of this compound is rich in hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O). These groups facilitate the formation of extensive intermolecular hydrogen bonding networks, which are fundamental to the stability of the resulting supramolecular structures. nih.govcsic.es These networks often lead to the formation of highly organized secondary structures, such as β-sheets, where peptide chains align in parallel or antiparallel fashion. uminho.pt

In similar Boc-protected short peptides, hydrogen bonds, in conjunction with other forces, lead to the creation of organized layers and nanotubular structures. researchgate.net The directionality of hydrogen bonds is a key factor in arranging molecules into anisotropic, or direction-dependent, structures. csic.es The N-terminal Boc group and the C-terminal methyl ester cap the peptide, preventing the formation of zwitterions but still allowing the core peptide amide bonds to participate fully in the hydrogen-bonding network that scaffolds the assembly. researchgate.net

Hydrophobic interactions are a critical factor in the self-assembly of amphiphilic or hydrophobic molecules in aqueous environments. nih.gov The this compound molecule possesses significant hydrophobic character due to the eight nonpolar phenyl side chains and the bulky tert-butyl group of the Boc protecting group. mdpi.comresearchgate.net

In an aqueous medium, these hydrophobic moieties tend to minimize their contact with water molecules. This effect drives the aggregation of the peptide chains, leading to the sequestration of the hydrophobic phenyl and Boc groups into the core of the assembling structure, away from the surrounding water. nih.govmdpi.com This process is a major thermodynamic driving force, particularly in the initial stages of aggregation, and plays a significant role in the formation of various nanostructures, including hydrogels. mdpi.commdpi.com

Electrostatic interactions arise from the attraction or repulsion between charged or partially charged species. nih.govaps.org Although the this compound molecule is formally neutral due to the capping of the N- and C-termini, electrostatic forces still contribute to its self-assembly. These contributions arise from dipole-dipole interactions between the polar amide bonds in the peptide backbone. mdpi.com

The ordered arrangement of these dipoles within a supramolecular structure, such as a β-sheet, can lead to a significant cumulative electrostatic attraction that helps to stabilize the assembly. uminho.pt Furthermore, subtle interactions between the quadrupole moment of the aromatic phenyl rings and other partial charges can also influence the orientation and packing of the molecules within the final structure. nih.gov

Van der Waals forces are weak, short-range interactions that occur between all atoms and molecules due to temporary fluctuations in electron density. nih.govbeilstein-journals.org While individually much weaker than hydrogen bonds or π–π stacking, their collective contribution becomes substantial when molecules are packed closely together in a well-ordered assembly. researchgate.netarkat-usa.org

Table 1: Summary of Driving Forces in this compound Self-Assembly

| Driving Force | Interacting Groups | Nature of Interaction | Primary Role in Assembly |

|---|---|---|---|

| Aromatic π–π Stacking | Phenyl rings of Phenylalanine | Non-covalent interaction between π-orbitals. | Directionality and stabilization of core structure. nih.govacs.org |

| Hydrogen Bonding | Peptide backbone amides (N-H, C=O) | Directional dipole-dipole interaction. | Formation of ordered secondary structures (e.g., β-sheets). nih.govuminho.pt |

| Hydrophobic Interactions | Phenyl side chains, Boc group | Entropically driven exclusion from water. | Initial aggregation and burial of nonpolar groups. nih.govmdpi.com |

| Electrostatic Interactions | Peptide backbone dipoles | Attraction between permanent and induced partial charges. | Structural stabilization and orientation. nih.govuminho.pt |

| Van der Waals Forces | All atoms | Fluctuating induced dipoles. | Fine-tuning of molecular packing and overall cohesion. nih.govbeilstein-journals.org |

Kinetics and Thermodynamics of Assembly Formation

The formation of supramolecular structures from this compound is governed by both thermodynamic and kinetic principles. Thermodynamically, self-assembly occurs because the final, aggregated state is at a lower free energy than the state of individual, solvated molecules. cam.ac.uk Kinetically, the process often involves surmounting an energy barrier, which dictates the rate and pathway of the assembly. cam.ac.ukacs.org

The kinetics of peptide self-assembly frequently follow a nucleated polymerization mechanism. cam.ac.uk This process involves two main stages:

Nucleation: An energetically unfavorable step where a small number of peptide monomers associate to form an unstable nucleus. This initial phase represents a kinetic barrier to aggregation. cam.ac.uk

Growth/Elongation: Once a stable nucleus is formed, it can grow rapidly through the sequential addition of more monomers. This phase is typically a more favorable process that leads to the formation of extended fibrillar or crystalline structures. cam.ac.uk

Factors such as peptide concentration, temperature, and solvent composition can significantly influence both the thermodynamics and kinetics of assembly. uminho.ptresearchgate.net For instance, increasing the concentration above a critical threshold is necessary to initiate nucleation, while changes in temperature can affect the strength of hydrophobic interactions and hydrogen bonds, thereby altering the stability and rate of formation of the assemblies. acs.orgacs.org

Hierarchical Assembly Pathways

The self-assembly of this compound is a hierarchical process that begins with the formation of basic structural motifs that subsequently organize into more complex architectures. This multi-step mechanism is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic phenylalanine residues. mdpi.comresearchgate.netarkat-usa.org

Initially, individual peptide molecules may adopt specific conformations, such as turn-like structures. researchgate.netarkat-usa.org These pre-organized building blocks then associate through intermolecular hydrogen bonds to form β-sheet-like structures. mdpi.comresearchgate.netarkat-usa.org These sheets can then further assemble into higher-order structures like nanofibers, fibrils, and even more complex morphologies such as microspheres. mdpi.comacs.orgnih.gov

The process can be envisioned as follows:

Monomer Conformation: Individual this compound molecules adopt a favorable conformation in solution.

Primary Assembly: Monomers associate to form primary structures, such as nanorods or protofibrils, stabilized by hydrogen bonds and π-π stacking. mdpi.com

Secondary Assembly: These primary structures intertwine or stack to form larger, more complex structures like helical nanofibrils. mdpi.com

Tertiary Assembly: The nanofibrils can then further self-organize into even larger fibers, demonstrating a clear hierarchical organization. mdpi.com

A similar peptide, Boc-Phe-Phe-OMe, which shares the core diphenylalanine motif, has been observed to self-assemble into twisted fibrils. acs.org This suggests that the fundamental diphenylalanine unit plays a crucial role in directing the formation of fibrillar structures.

Influence of Environmental Factors on Assembly Process

The self-assembly of this compound is highly sensitive to its surrounding environment. Factors such as solvent polarity, pH, temperature, and ionic strength can significantly influence the thermodynamics and kinetics of the assembly process, leading to a variety of distinct nanostructures. nih.gov

The choice of solvent plays a critical role in dictating the final morphology of the self-assembled structures. The polarity of the solvent influences the strength of both hydrophobic interactions between the phenylalanine side chains and hydrogen bonding between the peptide backbones. rsc.orgresearchgate.net

For instance, studies on the related diphenylalanine (Phe-Phe) peptide have shown that it self-assembles into nanotubes in aqueous solutions, while in methanol (B129727), it forms fibrils. researchgate.net This highlights the profound effect of solvent on the resulting supramolecular architecture. In another example, the Boc-Phe-Phe-OH peptide, a close analogue, forms either spheres or fibers depending on the solvent used. nih.gov The self-assembly of diphenylalanine peptides in tetrahydrofuran (B95107) (THF) can lead to the formation of lamellar structures, vesicles, or nanowires. acs.org The composition of solvent mixtures, such as different ratios of tetrahydrofuran (THF) and water, can also be used to tune the self-assembly process and control the resulting morphologies. acs.org

| Solvent System | Observed Morphologies for Related Peptides | Primary Driving Forces |

|---|---|---|

| Water | Nanotubes (for Phe-Phe) | Hydrophobic interactions, Electrostatic interactions |

| Methanol | Fibrils (for Phe-Phe) | Hydrogen bonding, π-π stacking |

| Tetrahydrofuran (THF) | Lamellae, Vesicles, Nanowires (for Phe-Phe) | Balance of solvophobic/solvophilic interactions |

| Varying THF/Water Mixtures | Tunable structures | Modulation of hydrophobic and hydrogen bonding interactions |

The pH of the solution can significantly impact the self-assembly of peptides by altering the protonation state of ionizable groups. ru.nlnih.govnih.gov Although this compound has its N-terminus protected by a Boc group and its C-terminus is an ester, subtle pH changes can still influence the hydrogen bonding network and electrostatic interactions, potentially affecting the stability and morphology of the assemblies. ru.nlnih.gov

Temperature is another critical parameter that can be used to control the self-assembly process. nih.govacs.org An increase in temperature can provide the necessary energy to overcome kinetic barriers, promoting the formation of thermodynamically stable structures. Conversely, it can also lead to the disassembly of existing structures by disrupting the non-covalent interactions that hold them together. nih.govacs.org

For some peptide-based materials, a lower critical solution temperature (LCST) behavior is observed, where self-assembly is triggered by an increase in temperature due to favorable hydrophobic interactions. nih.gov In other systems, an upper critical solution temperature (UCST) is seen, where assemblies form upon cooling. nih.gov The thermal stability of the Boc protecting group itself is generally considered robust under typical self-assembly conditions, with deprotection requiring significantly higher temperatures or acidic conditions. researchgate.net However, the subtle balance of forces in the self-assembly of this compound can be influenced by temperature, potentially leading to transitions between different morphologies or changes in the degree of order within the assemblies. nih.govresearchgate.net

The ionic strength of the solution, controlled by the addition of salts, can modulate electrostatic interactions and influence the self-assembly process. researchgate.net The presence of ions can screen electrostatic repulsion between charged groups, which can either promote or hinder aggregation depending on the specific peptide sequence and conditions. researchgate.net

For peptides that carry a net charge, increasing the ionic strength can promote self-assembly by reducing repulsive forces. researchgate.net While this compound is a neutral molecule, the addition of salts can still affect the "salting-out" or "salting-in" of the hydrophobic phenylalanine residues, thereby altering their aggregation propensity. nih.gov The specific nature of the ions (the Hofmeister series effect) can also play a role in modulating the structure of water and its interaction with the peptide, indirectly influencing the self-assembly process. nih.gov

Co-assembly Phenomena with Other Molecular Species

This compound can also participate in co-assembly processes with other molecules, leading to the formation of hybrid materials with novel properties. This co-assembly is driven by a combination of interactions between the peptide, the co-assembling molecule, and the solvent. nih.govnih.gov

For example, the co-assembly of a Boc-protected diphenylalanine peptide with the unprotected diphenylalanine peptide has been shown to result in unique structures composed of spherical elements connected by elongated assemblies. nih.gov This demonstrates that even subtle differences in the building blocks can lead to complex, hierarchical superstructures.

Supramolecular Architectures and Nanostructures Derived from Boc Phe Phe 4 Och3

Diversity of Self-Assembled Morphologies

The self-assembly of oligophenylalanine peptides is a process sensitive to environmental conditions such as solvent composition, peptide concentration, and temperature. This sensitivity allows for the formation of a rich variety of morphologies, ranging from one-dimensional fibers and tubes to zero-dimensional spherical vesicles and two-dimensional sheets.

Oligophenylalanines, including Boc-protected analogues, readily self-assemble into extended, one-dimensional fibrillar and nanofibrous structures. These assemblies are often the result of a hierarchical process initiated by the formation of β-sheet-like arrangements between peptide backbones. The aromatic phenylalanine side chains then engage in π-π stacking, which provides the thermodynamic driving force for the elongation of these structures. For instance, Boc-protected β- and γ-homologues of diphenylalanine have been observed to form fibrillar structures in aqueous solutions, a behavior that is foundational to the development of novel materials. The formation of these fibers is often a prerequisite for the creation of hydrogel networks.

| Structure Type | Key Driving Interactions | Typical Dimensions | Relevant Analogue |

| Nanofibers | β-sheet hydrogen bonding, π-π stacking | Diameter in nanometers, length in micrometers | Boc-diphenylalanine homologues |

| Fibrils | Hierarchical self-assembly of smaller protofilaments | Varies depending on conditions | Oligophenylalanines |

The formation of hollow tubular nanostructures is a well-documented phenomenon for diphenylalanine (FF) peptides. These nanotubes are characterized by a highly ordered arrangement of the peptide building blocks. Molecular dynamics simulations of diphenylalanine self-assembly reveal that these peptides can spontaneously form tubes, with the process being dependent on peptide concentration. While the specific formation of nanotubes by Boc-(Phe-Phe)4-OCH3 has not been detailed, the inherent ability of the phenylalanine backbone to form such structures suggests that, under appropriate conditions, tubular architectures could be accessible. The chirality of the constituent amino acids can also influence the helical twist of the resulting nanotubes.

In addition to fibrillar and tubular structures, oligophenylalanines can form spherical aggregates and vesicles. Molecular dynamics simulations have shown that diphenylalanine peptides can self-assemble into spherical vesicles, particularly at lower peptide concentrations where fusion events between smaller aggregates are more common. These vesicular structures are stabilized by a combination of intra- and inter-peptide aromatic stacking and hydrogen bonding. The larger triphenylalanine peptide has also been observed to form spherical nanostructures. It is therefore plausible that this compound, with its significant hydrophobic character, could form similar vesicular or micellar structures in aqueous environments.

Two-dimensional, planar nanostructures are another morphology observed in the self-assembly of oligophenylalanines. Triphenylalanine (FFF), for example, has been shown to form planar nanostructures with β-sheet content. These sheet-like structures can be considered as intermediates in the formation of more complex three-dimensional architectures. At high concentrations, diphenylalanine peptides have a preference for forming planar 2D bilayers. The extended length of this compound may favor the formation of such extended, sheet-like assemblies.

The entanglement of self-assembled fibrillar nanostructures can lead to the formation of hydrogels, which are three-dimensional networks capable of entrapping large amounts of water. The gelation process is typically triggered by a change in environmental conditions, such as pH or solvent composition, that induces the self-assembly of the peptide into nanofibers. For Boc-protected dipeptides, the formation of fibers is essential for creating a network that encapsulates water molecules. The Boc protecting group, by influencing the hydrophobicity and hydrogen bonding capabilities of the peptide, can significantly impact its ability to form hydrogels. The resulting hydrogels can exhibit stimuli-responsive properties, for instance, releasing an entrapped drug in response to near-infrared light when combined with photothermal agents.

| Hydrogel Property | Underlying Mechanism | Influencing Factors |

| Formation | Entanglement of self-assembled nanofibers | Peptide concentration, pH, solvent |

| Stability | Non-covalent interactions (H-bonds, π-π stacking) | Protecting groups, amino acid sequence |

| Stimuli-Responsiveness | Disruption of the nanofiber network | Temperature, light, pH |

Polymorphism in Oligophenylalanine Assemblies

Polymorphism, the ability of a substance to exist in more than one crystalline or assembled form, is a key feature of self-assembling peptide systems. The final morphology of oligophenylalanine assemblies is highly dependent on the kinetic and thermodynamic parameters of the self-assembly process. Factors such as the choice of solvent, peptide concentration, and the nature of the protecting groups can all influence the polymorphic landscape. For example, carboxybenzyl-protected diphenylalanine can form a variety of structures including nanowires, fibers, nanospheres, and even nanotoroids depending on the solvent composition. This structural diversity arises from the system's ability to become trapped in different local energy minima during the self-assembly process. The presence of highly aromatic capping groups, such as the Boc group in this compound, can further influence the polymorphism by modulating the π-π stacking interactions.

Control over Nanostructure Morphology through Peptide Design and Assembly Conditions

The formation of distinct supramolecular architectures from peptide building blocks is a highly directed process, influenced by both the intrinsic properties of the peptide and the external conditions of assembly. For the related and extensively studied dipeptide, N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe), the morphology of the resulting nanostructures can be precisely controlled by manipulating these factors. While research specifically on this compound is not widely available, the principles governing the self-assembly of the Boc-Phe-Phe dipeptide provide a foundational understanding of how such control is achieved.

The self-assembly process for aromatic dipeptides is driven by a combination of non-covalent interactions, including hydrogen bonds between the peptide backbones, and π-π stacking of the aromatic side chains. The bulky tert-butoxycarbonyl (Boc) protecting group also plays a significant role by disrupting the typical packing of unprotected diphenylalanine, which tends to favor the formation of nanofibers and planar microstructures over hollow tubes.

The final morphology of the self-assembled nanostructures is highly dependent on the experimental conditions. Factors such as the choice of solvent, the concentration of the peptide solution, pH, and temperature can all be modulated to guide the self-assembly process towards a desired outcome. For instance, the polarity of the solvent system is a critical determinant of the final nanostructure.

The following table summarizes the influence of different solvent systems on the self-assembly of the Boc-Phe-Phe dipeptide, leading to a variety of nanostructures.

| Solvent System | Concentration | Resulting Nanostructure | Dimensions |

| 50% Ethanol/Water | 5 mg/mL | Spherical aggregates | 1–4 µm diameter |

| Ethanol | 2 mg/mL | Fibrillar assemblies | 300–800 nm diameter |

| Dichloromethane (DCM) | 2.5 mg/mL | Nanotubes | Not specified |

| HFIP/Water | Not specified | Nanotubes | Not specified |

| HFIP/Water (1:1) | 5.7 mM | Nanobelts | Not specified |

| Ethanol/Water (1:1) | 4.3 mM | Nanospheres | Not specified |

This data is based on the self-assembly of the dipeptide Boc-Phe-Phe.

Concentration of the peptide monomer is another key parameter. An increase in concentration can lead to a transition from one morphological form to another. For example, at low concentrations, discrete spherical assemblies may be favored, which can then interconnect to form nanotubes at higher concentrations. With extended incubation times and even higher concentrations, more complex, hierarchical structures can be fabricated.

Furthermore, modifications to the peptide sequence itself, such as the introduction of different functional groups, can significantly alter the self-assembly pathway and the resulting nanostructures. This allows for a high degree of control over the physicochemical properties of the final material, opening up possibilities for a wide range of applications in nanotechnology and materials science.

Advanced Characterization Techniques for Boc Phe Phe 4 Och3 Assemblies

Spectroscopic Methods for Conformational and Structural Elucidation

Spectroscopic techniques are indispensable for determining the secondary structure and intermolecular organization of Boc-(Phe-Phe)4-OCH3 assemblies. These methods provide detailed insights into the peptide's backbone conformation, the orientation of its side chains, and the non-covalent interactions that stabilize the resulting nanostructures.

FTIR spectroscopy is a powerful tool for investigating the secondary structure of peptides and proteins. thermofisher.com The analysis focuses on the amide bands of the peptide backbone, particularly the amide I (C=O stretching) and amide II (N-H bending) vibrations. thermofisher.com The frequencies of these bands are highly sensitive to the peptide's conformation. For self-assembled oligophenylalanines, FTIR is primarily used to confirm the formation of β-sheet structures, which are stabilized by intermolecular hydrogen bonds. nih.govsesame.org.jo

In studies of triphenylalanine (FFF) assemblies, a close analogue of this compound, spectral analysis revealed a distinct, sharp peak at approximately 1630 cm⁻¹ in the amide I region. nih.gov This frequency is a hallmark of an extended β-sheet conformation. nih.gov The presence of this peak indicates that the peptide chains are arranged in a sheet-like manner, a fundamental characteristic of many self-assembling peptide systems. nih.gov

| Secondary Structure | Amide I Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| β-Sheet | 1620–1640 | nih.gov |

| α-Helix | 1650–1658 | thermofisher.com |

| Random Coil | 1640–1650 | thermofisher.com |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov In peptides, the primary sources of chirality are the asymmetric α-carbon of the amino acids and the regular, folded secondary structures like α-helices and β-sheets. youtube.com This makes CD an essential technique for determining the secondary structure content of peptide assemblies in solution. nih.gov

The CD spectrum of a β-sheet is distinctly different from that of an α-helix or a random coil. nih.gov A typical β-sheet conformation exhibits a positive absorption band around 195 nm and a negative band near 218 nm. nih.gov The precise position and intensity of these bands can provide further details about the nature of the β-sheet, such as the degree of twist between the strands. nih.govnih.gov For this compound assemblies, the appearance of this characteristic spectral signature would provide strong evidence for β-sheet formation. nih.govnih.gov

| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) | Reference |

|---|---|---|---|

| β-Sheet | ~195 | ~218 | nih.gov |

| α-Helix | ~192 | ~208 and ~222 | nih.gov |

NMR spectroscopy provides atomic-resolution information about the structure, dynamics, and interactions of molecules. For peptide assemblies, both solution-state and solid-state NMR techniques are employed.

Solution-state NMR can probe the properties of individual peptide molecules in equilibrium with the assembled structures. nih.gov Techniques like Saturation Transfer Difference (STD) NMR can identify which molecules are interacting with the assembled fibers and reveal the dynamics of exchange between the free and bound states. nih.gov High-Resolution Magic Angle Spinning (HR-MAS) NMR can be used on hydrogel samples to further investigate the peptide/solution interface. nih.gov

Solid-state NMR is particularly powerful for characterizing the structure of the insoluble, aggregated state. researchgate.net It can provide detailed information on molecular packing, conformation, and intermolecular distances within the assembled fibers. nih.gov For instance, Cross-Polarization/Magic Angle Spinning (CP/MAS) experiments can resolve signals from the solid-like peptide network, offering insights into the composition and structure of the fibers. nih.gov The combination of these NMR methods provides a comprehensive understanding of the gelation and self-assembly mechanism at a molecular level. nih.gov

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. thermofisher.com For peptides like this compound, the dominant spectral features in the UV region arise from the aromatic phenylalanine side chains, which typically absorb around 257 nm. thermofisher.comnih.gov While less informative about backbone conformation than FTIR or CD, UV-Vis spectroscopy is highly sensitive to the local environment of these aromatic rings.

Upon self-assembly, changes in the absorption spectrum can indicate π-π stacking interactions between phenylalanine residues. These interactions can lead to shifts in the absorption maximum (bathochromic or hypsochromic shifts) or changes in molar absorptivity (hyperchromicity or hypochromicity). thermofisher.com High-resolution second derivative absorption methods can be used to resolve subtle spectral shifts and overlapping bands, providing more detailed information about peptide structure and association behavior. nih.gov

Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. VCD is sensitive to the chirality of molecular vibrations. Simulations on model β-sheets predict that antiparallel planar assemblies should exhibit a very weak negative VCD signal in the amide I region. acs.org A twist in the β-sheet structure, however, can lead to a significant increase in VCD intensity, making it a sensitive probe of subtle conformational variations that are difficult to detect with other methods. acs.org

Raman Spectroscopy provides information on molecular vibrations complementary to FTIR. Studies on related dipeptides like Boc-Phe-Phe have used Raman scattering to characterize structural features and hydrogen bonding within self-assembled structures. rsc.org Specific bands in the Raman spectrum can be assigned to aromatic C-H stretches and crystalline lattice vibrations, allowing for detailed comparison between different peptide assemblies. rsc.org

Vibrational Sum Frequency Generation (VSFG) is a surface-specific nonlinear optical spectroscopy. aip.org It is uniquely suited to studying the structure and orientation of molecules at interfaces, as signals are only generated from non-centrosymmetric environments. aip.org VSFG has become a powerful tool for investigating interfacial peptides, providing vibrational spectra with sub-monolayer sensitivity. aip.org By analyzing the amide I mode, VSFG can determine the secondary structure and orientation of peptides at a surface. nih.gov Furthermore, chiral VSFG techniques, which use specific polarization combinations, are particularly effective at discriminating between different secondary structures at an interface. nih.govacs.org

Microscopy Techniques for Morphological Characterization

Studies on the self-assembly of triphenylalanine (FFF) have utilized SEM to characterize the resulting nanostructures. nih.gov These experiments revealed the formation of planar, plate-like structures, termed "nanoplates." nih.gov The assemblies were observed to be relatively homogeneous entities with persistence lengths on the order of micrometers. nih.gov Environmental SEM (ESEM) can also be used to visualize the assembly morphology directly in an aqueous solution. nih.gov Such techniques would be critical for determining the size, shape, and hierarchical organization of assemblies formed by this compound.

Electron Microscopy (Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Cryogenic Transmission Electron Microscopy (Cryo-TEM))

Electron microscopy is a powerful tool for the direct visualization of the morphology of self-assembled peptide nanostructures. These techniques have been instrumental in identifying a variety of structures formed by Boc-diphenylalanine (Boc-Phe-Phe) derivatives, which serve as models for understanding the assembly of larger oligomers like this compound.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) have revealed that Boc-Phe-Phe and its analogues can form diverse morphologies, including nanotubes, nanospheres, and nanofibrils. researchgate.netrsc.orgmdpi.com For instance, Boc-Phe-Phe-OH has been observed to form spherical nanostructures with diameters ranging from 30 nm to 2 µm. researchgate.net The choice of solvent system plays a critical role in directing the self-assembly pathway. For example, a Boc-Phe-Phe derivative functionalized with a benzothiazole ring self-assembles into nanospheres in a mixture of hexafluoroisopropanol (HFP) and water, while forming nanobelts in an ethanol and water solution. mdpi.com Similarly, the introduction of a Boc-protecting group to diphenylalanine can disrupt the typical rigid fiber formation, leading to curvier and less rigid co-assembled fibers. researchgate.netnih.gov

Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers the advantage of observing the assemblies in a near-native, hydrated state, minimizing artifacts that can be introduced during the drying process required for conventional TEM and SEM. While specific cryo-TEM studies on this compound are not prevalent, the technique has been used to reveal the nanofiber morphology in aqueous solutions of other self-assembling β-peptides. aip.org

Table 1: Morphologies of Boc-Diphenylalanine Assemblies Observed by Electron Microscopy

| Compound/Derivative | Solvent System | Observed Morphology | Size Range |

| Boc-Phe-Phe-OH | Ethanol/Hexafluoroisopropanol | Spheres | 30 nm - 2 µm in diameter |

| Boc-Phe-Phe-Bz | HFP/Water | Nanospheres | Not specified |

| Boc-Phe-Phe-Bz | Ethanol/Water | Nanobelts | Not specified |

| Co-assembly of FF and Boc-FF | Not specified | Curvier, less rigid fibers | Not specified |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides three-dimensional topographical information of surfaces at the nanoscale and can be performed in liquid environments, allowing for the study of self-assembled structures under near-physiological conditions. AFM has been used to confirm the spherical morphology of Boc-Phe-Phe-OH nanostructures deposited on a mica surface. researchgate.net

Beyond imaging, AFM can probe the mechanical properties of these nanostructures. Indentation-type experiments using AFM have been employed to study the stiffness of self-assembled organic nanostructures. researchgate.net Furthermore, studies on the co-assembly of diphenylalanine (FF) and its Boc-modified derivative (Boc-FF) have utilized AFM to demonstrate that the resulting fibers are less rigid and exhibit a curvier morphology compared to pure FF fibers. nih.gov This highlights the role of the Boc group in modulating the intermolecular interactions that govern the mechanical characteristics of the final assembly.

Scattering Techniques for Supramolecular Structure Analysis

Scattering techniques are indispensable for obtaining statistical information about the size, shape, and internal structure of self-assembled systems in solution or in the solid state.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of materials on the nanometer to micrometer scale. It provides information on the average size, shape, and distribution of self-assembled structures in solution. nih.govreading.ac.ukresearchgate.net For self-assembling peptides, SAXS can distinguish between unaggregated peptides and their assemblies. reading.ac.uk

The analysis of SAXS data often involves fitting the scattering patterns to theoretical models. For example, the scattering data from self-assembled histidine-containing cyclic peptide-polymer conjugates were successfully fitted with a core-shell cylinder model, suggesting the formation of polymeric nanotubes. researchgate.net In another study, the analysis of SAXS data for β-peptide oligomers suggested the formation of long, hollow cylindrical nanofibers. aip.org This was an improvement over a solid nanofiber model, indicating the presence of a hollow core. aip.org

Table 2: Representative SAXS Findings for Self-Assembling Peptides

| Peptide System | Inferred Structure | Model Used for Data Fitting | Key Finding |

| β-peptide oligomers | Hollow nanofibers | Polydisperse hollow cylinder | Presence of a hollow core with a radius of ~15 Å and a shell thickness of ~20 Å. aip.org |

| Histidine-containing cyclic peptide-polymer conjugates | Polymeric nanotubes | Core-shell cylinder | Confirmed nanotubular structure in solution. researchgate.net |

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is complementary to SAXS and is particularly useful for studying multicomponent systems and hydrogels due to the ability to use contrast variation with H2O/D2O mixtures. nih.govnih.gov This allows for the selective highlighting of different components within a complex assembly.

SANS has been effectively used to investigate the microscopic properties of peptide hydrogel networks. qub.ac.ukqub.ac.uk In a study of hydrogels formed by a phosphorylated naphthalene-acetyl-diphenylalanine-lysine-tyrosine-OH peptide, SANS data was well-fitted by a flexible cylinder elliptical model. qub.ac.ukqub.ac.uk The results indicated that the hydrogels are composed of entangled fibers with a narrow radius of approximately 2 nm and significant length. qub.ac.uk SANS analysis also revealed that the composition of the gel fibers was similar at low Q-values, suggesting that differences in gel stiffness were likely due to the degree of fiber entanglement rather than variations in the fiber composition itself. qub.ac.uk

X-ray Diffraction (XRD/Wide-Angle X-ray Scattering (WAXS))

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) are key techniques for probing the crystalline nature and molecular packing within self-assembled structures. The presence of sharp Bragg peaks in an XRD pattern is indicative of a well-ordered, crystalline arrangement.

Studies on Boc-Phe-Phe nanostructures have shown distinct Bragg peaks, confirming their crystallinity. cnr.itrsc.org The XRD patterns of Boc-Phe-Phe aggregates formed in different solvent mixtures (acetonitrile-water) revealed the presence of different crystalline phases. cnr.itresearchgate.net Specifically, a change in the solvent composition can drive the formation of different morphologies, from spheres to plates, which correspond to distinct XRD patterns. cnr.it The XRD patterns of self-assembled Boc-Phe-Phe nanostructures often show intense Bragg peaks at diffraction angles below 10°, which are characteristic of the formation of ordered nanostructures. rsc.org

Computational and Theoretical Investigations of Boc Phe Phe 4 Och3 Self Assembly

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By numerically solving Newton's equations of motion, MD simulations can track the trajectory of each atom in a system over time, providing a detailed view of molecular behavior. acs.org For a complex molecule like Boc-(Phe-Phe)4-OCH3, MD simulations can elucidate the conformational changes, intermolecular interactions, and environmental factors that govern its self-assembly into ordered nanostructures.

The level of detail in an MD simulation can be tailored to the specific research question. Two common approaches are all-atom (AA) and coarse-grained (CG) models. researchgate.net

All-Atom (AA) Models: In AA simulations, every atom in the system, including solvent molecules, is explicitly represented. researchgate.net This high level of detail allows for a precise description of molecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of diphenylalanine peptides. nih.gov Force fields like GROMOS have been used to perform detailed atomistic simulations of diphenylalanine peptides in different solvents, revealing the profound effect of the environment on their conformation and self-assembly propensity. researchgate.net AA simulations can provide quantitative predictions of structural and dynamical properties at the molecular level. eie.gr However, the computational cost of AA simulations is high, limiting them to relatively small systems and short timescales. researchgate.netuw.edu.pl

Coarse-Grained (CG) Models: To overcome the limitations of AA models, coarse-grained models simplify the system by grouping several atoms into single interaction sites or "beads". uw.edu.plresearchgate.net This reduction in the number of particles allows for the simulation of much larger systems and longer timescales, making it possible to study the collective phenomena of self-assembly. researchgate.net The MARTINI force field is a popular example of a CG model used to study proteins and their interactions in different biological environments. researchgate.net While CG models sacrifice some atomic detail, they are invaluable for exploring the thermodynamics and kinetics of self-assembly, which occur over length and time scales inaccessible to AA simulations. uw.edu.pltristanbereau.com Hybrid-resolution models that combine features of both AA and CG approaches are also being developed to balance accuracy and efficiency. researchgate.netpku.edu.cn

The choice between AA and CG models depends on the desired balance between computational cost and the level of molecular detail required to answer the research question. The table below summarizes the key differences.

| Feature | All-Atom (AA) Models | Coarse-Grained (CG) Models |

| Representation | Every atom is explicitly modeled. researchgate.net | Groups of atoms are represented as single beads. researchgate.net |

| Level of Detail | High, allows for detailed analysis of specific interactions. nih.gov | Reduced, focuses on collective behavior. tristanbereau.com |

| Computational Cost | High, limits system size and simulation time. researchgate.net | Lower, enables study of large systems and long timescales. uw.edu.pl |

| Typical Applications | Detailed conformational analysis, solvent effects. researchgate.net | Large-scale self-assembly, thermodynamics. researchgate.netchemrxiv.org |

A significant challenge in simulating self-assembly is the presence of high free energy barriers that separate different states of the system. chemrxiv.org These barriers can trap a simulation in a local energy minimum, preventing it from exploring the full conformational landscape and observing the assembly process, which is often a rare event on molecular timescales. chemrxiv.org

To address this, enhanced sampling techniques are employed to accelerate the crossing of these energy barriers. arxiv.orgarxiv.org These methods modify the standard MD simulation protocol to more efficiently sample the configuration space. arxiv.org

One of the most common enhanced sampling methods is Replica Exchange Molecular Dynamics (REMD) . arxiv.org In REMD, multiple copies (replicas) of the system are simulated in parallel at different temperatures. At regular intervals, the conformations of replicas at adjacent temperatures are swapped based on a probability criterion. The higher-temperature simulations can easily overcome energy barriers, and by swapping with lower-temperature replicas, they help the entire system to explore a wider range of conformations. This allows for a more thorough sampling of the conformational space and a more accurate calculation of thermodynamic properties. Other enhanced sampling methods include umbrella sampling and metadynamics. arxiv.org These techniques are crucial for studying the complex thermodynamics and kinetics of peptide self-assembly. chemrxiv.orgarxiv.org

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semiempirical Methods)

While MD simulations are powerful for studying the dynamics of large systems, quantum chemical (QC) calculations provide a more accurate description of the electronic structure and energetics of molecules. These methods are essential for understanding the nature of the non-covalent interactions, such as hydrogen bonds and π-π stacking, that drive the self-assembly of this compound.

Density Functional Theory (DFT): DFT is a popular QC method that calculates the electronic structure of a system based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecular systems. DFT has been used to investigate the structure and properties of diphenylalanine peptide nanotubes, taking into account van der Waals interactions, which are critical for describing the forces between the aromatic rings. mdpi.com Empirically corrected DFT methods (DFT-D) have been specifically developed to better account for non-bonding dispersion interactions. rsc.org

Semiempirical Methods: Semiempirical methods, such as AM1 and PM3, simplify QC calculations by using parameters derived from experimental data. nih.govmatbio.org This makes them computationally much faster than DFT, allowing them to be applied to larger systems. scielo.br These methods have been successfully used to study the energetic and polar properties (e.g., dipole moments and polarization) of diphenylalanine nanotubes, providing insights into the influence of chirality on their self-assembly. nih.govmdpi.commatbio.org Although less accurate than DFT, they can provide valuable qualitative information and are often used for initial explorations of large conformational spaces. scielo.br

The following table presents findings from quantum chemical calculations on diphenylalanine nanotubes, which serve as a model for the repeating units in this compound.

| Property | Method | Finding | Reference |

| Energetic Properties | Semi-empirical (PM3, AM1) | Model peptide nanotubes were optimized into structures of helical turns, which were energetically more favorable than ring structures. | nih.govmatbio.org |

| Polar Properties | Semi-empirical (AM1, RM1, PM3) | The total dipole moment of diphenylalanine nanotubes increases significantly upon optimization and is further enhanced when filled with water molecules. | mdpi.com |

| Interaction Analysis | DFT, Semi-empirical | The calculations are crucial for analyzing the interactions of water molecules with the hydrophilic parts of the nanotubes. | nih.gov |

Prediction and Design Algorithms for Self-Assembling Peptides

The ability to predict whether a given peptide sequence will self-assemble and what structure it will form is a major goal in materials science and nanotechnology. Given the vast number of possible peptide sequences, experimental screening is often impractical. acs.org Therefore, computational algorithms have been developed to guide the design of novel self-assembling peptides.

In recent years, machine learning (ML) has emerged as a powerful tool for accelerating the discovery of self-assembling peptides. acs.orgresearchgate.net ML algorithms can learn complex patterns from large datasets of known self-assembling and non-assembling peptides, and then use this knowledge to predict the behavior of new sequences. acs.orguniri.hr

Supervised learning is a common approach where a model is trained on labeled data to classify peptides (e.g., self-assembling vs. non-assembling) or to predict a numerical value related to self-assembly propensity. acs.org Various ML algorithms have been employed, with random forests and support vector machines being prevalent. acs.orgarxiv.org These models can be trained using data from experiments or from high-throughput molecular simulations. arxiv.org

A fundamental challenge in peptide nanotechnology is to understand the relationship between the amino acid sequence and the final self-assembled structure. acs.orgresearchgate.net The self-assembly process is highly dependent on the sequence, with even minor changes potentially leading to vastly different structures. nih.gov

Computational approaches are used to explore this sequence-structure relationship. By simulating libraries of peptides, researchers can identify key sequence features that promote the formation of specific nanostructures. researchgate.netnih.gov For example, simulations have shown that for tripeptides containing phenylalanine and isoleucine, all sequences have a tendency to form nanofibers, but the specific molecular arrangement within these fibers is sequence-dependent. nih.gov These studies have highlighted the critical role of hydrophobic interactions, particularly involving phenylalanine residues, in determining the assembled structures. researchgate.netnih.govarxiv.org

These computational screening methods, often coupled with experimental validation, help to establish design rules for creating peptides that self-assemble into desired architectures. researchgate.net The insights gained from studying simpler di- and tri-peptides can be extrapolated to more complex systems like this compound, providing a rational basis for designing novel functional materials.

Despite a comprehensive search for scholarly articles and research data focusing specifically on the chemical compound "this compound," no detailed computational or theoretical investigations concerning its self-assembly and the modeling of its intermolecular interactions could be located.

Searches for molecular dynamics simulations, hydrogen bonding analyses, π-π stacking configurations, and van der Waals force calculations for this exact oligopeptide did not yield any specific research findings or data tables. While general information exists for the self-assembly of related diphenylalanine (Phe-Phe) derivatives and other Boc-protected peptides, the explicit data required to construct the requested article section on "this compound" is not available in the public domain through the conducted searches. Furthermore, a specific PubChem CID for "this compound" could not be identified, which further indicates a lack of specific entries in chemical databases for this compound.

Therefore, it is not possible to generate the requested article with the specified content and structure due to the absence of direct scientific literature on "this compound."

Fundamental Structure Property Relationships in Oligophenylalanine Assemblies

Relationship between Molecular Conformation and Supramolecular Morphology

The self-assembly of oligophenylalanines, including Boc-(Phe-Phe)4-OCH3, is a hierarchical process initiated by specific intermolecular interactions that define the peptide's conformation. thaiscience.info The primary driving forces are hydrogen bonds between the amide backbones and π-π stacking interactions among the aromatic phenyl rings of the phenylalanine residues. nih.gov These interactions promote the adoption of regular secondary structures, most commonly β-sheets. thaiscience.infoacs.org In these sheets, the peptide chains align, creating a stable, extended conformation that serves as the fundamental building block for larger assemblies.

The morphology of the resulting supramolecular structure is a direct consequence of how these initial β-sheets organize. For instance, the self-assembly of the core diphenylalanine (Phe-Phe) motif, the repeating unit in this compound, is known to form a variety of well-ordered nanostructures such as nanotubes, nanospheres, and fibrils, depending on the assembly conditions. acs.org The specific conformation and packing of the peptide, influenced by factors like the terminal protecting groups, dictate whether a planar β-sheet will close upon itself to form a hollow tube or stack to form a layered fibril. thaiscience.inforsc.org Studies on similar oligo-phenylalanine nanoparticles have confirmed that β-sheet structures are the predominant secondary conformation, which directs the formation of higher-order aggregates. nih.govacs.org Therefore, the molecular conformation is intrinsically linked to the final supramolecular architecture.

Tunability of Self-Assembled Structures via Sequence Modifications

The supramolecular structures formed by oligophenylalanines can be precisely tuned by modifying the peptide sequence, particularly through the choice of terminal groups and amino acid substitutions.

Terminal Group Modifications: The N-terminal Boc group and C-terminal methyl ester in this compound play critical roles in modulating self-assembly. The Boc group is bulky and hydrophobic, and its presence significantly influences the steric and hydrophobic interactions during packing, which can alter the resulting morphology compared to an unprotected peptide. acs.org For example, studies on diphenylalanine have shown that a Boc-protected analogue forms fibrillar structures, whereas the unprotected version forms nanotubes. acs.org Similarly, the C-terminal methyl ester neutralizes the negative charge of the carboxylic acid group. This prevents electrostatic repulsion and alters the hydrogen bonding patterns, which can lead to different assembled structures compared to a peptide with a free acid terminus like Boc-Phe-Phe-OH. thaiscience.info

Amino Acid Substitutions: Replacing one or more phenylalanine residues within the octapeptide sequence with other amino acids can introduce new non-covalent interactions, thereby changing the assembly pathway.

Introducing Hydrophilic Groups: Substituting a phenylalanine with serine, which has a hydroxyl group, can introduce stronger hydrogen bonding capabilities and alter the hydrophilic-hydrophobic balance, potentially leading to different structures like micelles. dovepress.com

Modifying Aromaticity: Replacing phenylalanine with tyrosine adds a phenolic hydroxyl group, which can act as both a hydrogen bond donor and acceptor, significantly altering the intermolecular interactions and leading to morphologies like microspheres instead of fibrils.

Halogenation: Introducing halogen atoms (e.g., chlorine, iodine) to the phenyl ring of phenylalanine can promote self-assembly through halogen bonding and modified steric/electronic effects. americanelements.comamericanelements.com This strategy can be used to engineer more robust or different types of nanostructures.

The following table summarizes how such modifications affect assembly in related dipeptide systems.

| Modification Type | Example System | Effect on Interaction | Resulting Morphology | Reference |

|---|---|---|---|---|

| N-Terminal Protection | Boc-Phe-Phe-OH vs. NH2-Phe-Phe-OH | Increases hydrophobicity and steric bulk | Fibrils instead of nanotubes | acs.org |

| Amino Acid Substitution | Boc-Phe-Tyr-OMe | Introduces H-bonding via Tyr hydroxyl group | Microspheres | |

| Amino Acid Substitution | Halogenated Phe derivatives | Introduces halogen bonding, alters electronics | Promotes and modifies self-assembly | americanelements.comamericanelements.com |

| C-Terminal Modification | Fmoc-Phe derivatives | Alters H-bonding and charge at C-terminus | Affects hydrogelation and fibril formation | thaiscience.info |

Modulating Assembly Behavior through External Stimuli

The self-assembly process of oligophenylalanines is highly sensitive to the surrounding environment, allowing for dynamic control over the resulting supramolecular structures using external stimuli. upv.es Key stimuli include pH, temperature, and solvent composition.

For a protected peptide like this compound, which lacks readily ionizable groups, the most influential stimuli are solvent and temperature.

Solvent Composition: The polarity of the solvent mixture is a critical parameter. Oligophenylalanines are often dissolved in a fluorinated alcohol and then induced to assemble by adding a less polar solvent like water. upv.es Changing the solvent can significantly alter the strength of hydrophobic interactions and hydrogen bonds, leading to different morphologies. For instance, ferrocene-modified diphenylalanine assembles into different chiral nanostructures depending on the solvent used. acs.org

Temperature: Temperature can be used to control the kinetics and thermodynamics of assembly. Increasing temperature can enhance hydrophobic interactions while weakening some hydrogen bonds, providing a mechanism to tune the final structure or even induce transitions between different morphologies. acs.org

pH: While this compound itself is not pH-sensitive due to its protected termini, related peptides with ionizable groups (free carboxylic acids or amines) show strong pH-dependent assembly. rsc.org For example, protonation or deprotonation of terminal groups or acidic/basic side chains alters electrostatic interactions, which can trigger or inhibit the formation of structures like micelles or nanofibers. rsc.org This principle is fundamental to designing "smart" materials that respond to pH changes in their environment. rsc.org

Impact of Supramolecular Organization on Functional Attributes in Materials Science

The specific supramolecular organization of oligophenylalanine assemblies directly determines their functional properties, making them promising candidates for advanced materials. nih.gov The transition from individual molecules to ordered nano-architectures gives rise to emergent functionalities applicable in nanotechnology and biomedicine.

Mechanical Properties: The hierarchical assembly of oligophenylalanines into well-ordered, rigid nanofibers or crystalline structures can result in materials with exceptional mechanical strength. These stiff materials can be used as reinforcing components in composites or as robust scaffolds for tissue engineering.

Electronic and Optical Properties: The dense π-π stacking of aromatic rings in self-assembled structures can create pathways for charge transport. nih.gov This has led to the development of peptide-based materials with semiconducting or piezoelectric properties, suitable for applications in bioelectronics and energy harvesting. nih.gov For example, embedding dipeptides into electrospun fibers has been shown to generate significant output voltages. upv.es

Biomedical Applications: The formation of nanofibrous networks can lead to hydrogels, which are highly hydrated, biocompatible materials that mimic the extracellular matrix. thaiscience.info These hydrogels are excellent candidates for 3D cell culture, regenerative medicine, and as vehicles for controlled drug delivery. dovepress.com The morphology of the assembly, such as micelles or nanoparticles, can be tailored for encapsulating therapeutic agents, with the particle size and stability being crucial for in vivo performance. nih.govacs.orgdovepress.com The ability to modify the peptide sequence allows for the incorporation of bioactive signals, enhancing the material's function for targeted therapies.

The controlled self-assembly of this compound and related oligophenylalanines thus provides a powerful platform for creating a diverse range of functional materials whose properties are programmed at the molecular level.

Future Directions and Emerging Research Avenues

Development of Advanced Oligophenylalanine-Based Supramolecular Materials

The foundational knowledge of the self-assembly of simple oligophenylalanines like Boc-(Phe-Phe)4-OCH3 is paving the way for the creation of more sophisticated supramolecular materials. Researchers are now focusing on designing and synthesizing derivatives with enhanced or entirely new functionalities. This involves the strategic incorporation of different amino acid residues or functional groups to tailor the material's properties for specific applications.

For instance, the introduction of charged or polar amino acids can influence the solubility and assembly conditions, while the incorporation of photoresponsive or redox-active moieties can lead to materials that respond to external stimuli. The goal is to move from static, single-component assemblies to dynamic, multi-functional systems that can be controlled and manipulated. These advanced materials hold promise for applications in fields such as regenerative medicine, where they can act as scaffolds for tissue engineering, and in nanotechnology for the development of novel sensors and electronic devices.

Integration of Rational Design with High-Throughput Screening and Computational Methods

The future of designing peptide-based materials lies in the powerful synergy between rational design, high-throughput screening, and computational modeling. nih.govresearchgate.net Rational design leverages a deep understanding of intermolecular forces and structural motifs to predict how a peptide sequence will self-assemble. rsc.orgnih.gov However, the vastness of possible peptide sequences makes a purely rational approach challenging.

High-throughput screening methods offer a way to rapidly test large libraries of peptide variants for desired self-assembly properties or functional activities. nih.govmdpi.com This experimental approach can uncover unexpected and valuable sequences that might not have been predicted through rational design alone.

Complementing these experimental techniques are computational methods, which are becoming increasingly sophisticated. frontiersin.org Molecular dynamics simulations and other modeling tools can provide detailed insights into the self-assembly process at the atomic level, helping to refine design principles and predict the structures of new materials. rsc.org The integration of these three approaches creates a powerful feedback loop: computational predictions guide experimental screening, which in turn provides data to refine the computational models, accelerating the discovery and optimization of new functional peptides. mdpi.com

Interactive Table: Key Methodologies in Peptide Material Development

| Methodology | Description | Key Advantages |

| Rational Design | Utilizes fundamental principles of chemistry and structural biology to design peptide sequences with predetermined properties. rsc.orgnih.gov | Targeted approach, allows for precise control over molecular features. |

| High-Throughput Screening | Rapidly tests large libraries of different peptides for specific functions or assembly characteristics. nih.govmdpi.com | Enables the discovery of novel sequences from a vast chemical space. nih.gov |

| Computational Methods | Employs computer simulations and modeling to predict and analyze peptide structure and dynamics. frontiersin.orgrsc.org | Provides atomic-level insights, reduces the need for extensive experimentation. frontiersin.org |

Exploring Complex Multi-Component Peptide Assembly Systems

While single-component systems like this compound have been invaluable for fundamental studies, the next frontier is the exploration of multi-component peptide assemblies. nih.govacs.org In these systems, two or more different peptide sequences co-assemble to form hybrid nanostructures with emergent properties not seen in the individual components. nih.govrsc.org

This approach offers a significant increase in the complexity and functionality of the resulting materials. nih.gov For example, one peptide component could provide the structural scaffold, while another could introduce a specific biological activity or a responsive element. This modularity allows for the creation of highly tailored materials. mdpi.com Early examples have shown that co-assembly can lead to hydrogels with improved mechanical properties or materials that can present multiple bioactive signals in a controlled manner. nih.gov Understanding and controlling the intricate interplay of interactions within these complex mixtures is a key challenge and a major area of ongoing research. acs.orgrsc.org

Towards Precise Control over Hierarchical Structure Formation

A defining feature of peptide self-assembly is its hierarchical nature, where molecules first form primary nanostructures (like fibers or sheets), which then organize into larger, more complex architectures. rsc.orgnih.govresearchgate.net A major goal for the future is to achieve precise control over every level of this hierarchical assembly. rsc.org

This involves manipulating not only the molecular-level interactions but also the external conditions of assembly, such as solvent composition, temperature, pH, and concentration. researchgate.netacs.org By carefully tuning these parameters, researchers aim to direct the self-assembly process towards specific, well-defined final structures. For example, controlling the helical pitch of nanofibrils or the bundling of these fibrils into larger fibers could have significant implications for the optical and mechanical properties of the material. researchgate.net Achieving this level of control is essential for the reliable fabrication of peptide-based devices and for creating materials that can mimic the complex, hierarchical structures found in biological systems. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-(phe-phe)4-och3, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Boc-protected phenylalanine residues. Key steps include:

- Deprotection of Boc groups using trifluoroacetic acid (TFA) .

- Coupling reactions with DCC/HOBt or other carbodiimide reagents.

- Purification via reverse-phase HPLC, with purity assessed by analytical HPLC (>95%) and confirmed via mass spectrometry (MS) .

- Critical Data : Report retention times (HPLC), molecular ion peaks (MS), and absence of side products (e.g., deletion sequences).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what benchmarks validate structural integrity?

- Methodological Answer :

- NMR : 1H/13C NMR for backbone conformation and protecting group integrity. Key signals: Boc tert-butyl (δ ~1.4 ppm), aromatic protons (δ ~7.2 ppm), and methyl ester (δ ~3.6 ppm) .

- IR : Confirm carbonyl stretches (Boc: ~1680 cm⁻¹; amide: ~1650 cm⁻¹) .

- MS : Exact mass matching theoretical [M+H]+ (e.g., ESI-MS) .

- Validation : Compare data to literature for similar peptides and report deviations >0.1 ppm (NMR) or >0.01 Da (MS) .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s conformational stability under varying pH conditions?

- Methodological Answer :

- Use circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., β-sheet propensity) across pH 2–10.

- Pair with molecular dynamics simulations to correlate spectral shifts with backbone torsion angles .

Q. What strategies resolve contradictions in solubility data for this compound across solvent systems?

- Methodological Answer :

- Perform phase-solubility studies in DMSO, DMF, and aqueous buffers. Measure solubility via UV-Vis (λ=280 nm, phenylalanine absorbance).

- Apply Hansen solubility parameters to identify mismatches between solvent and peptide polarity .

Q. How should researchers statistically analyze thermodynamic stability data for this compound in solvent mixtures?

- Methodological Answer :

- Use multivariate ANOVA to assess effects of solvent composition, temperature, and ionic strength.

- Report confidence intervals (95%) and p-values for significant variables (e.g., ΔG folding) .

Q. What experimental controls are critical when investigating this compound’s aggregation kinetics?

- Methodological Answer :

- Include negative controls (e.g., monomeric peptide analogs) and positive controls (known amyloid-forming peptides).

- Use thioflavin T (ThT) fluorescence with time-resolved measurements, ensuring baseline correction for solvent background .

- Data Interpretation : Normalize aggregation rates to peptide concentration and account for stochastic nucleation effects .

Methodological Frameworks and Best Practices

- Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overambitious or trivial questions .

- Literature Review : Prioritize primary sources (e.g., Journal of Peptide Science) over reviews; use tools like Google Scholar with date filters (e.g., 2010–2025) for recent protocols .

- Data Reporting : Follow Beilstein Journal guidelines:

- Include raw data (e.g., NMR FIDs) in supplementary materials.

- For new compounds, provide elemental analysis (C, H, N) and high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.